molecular formula C9H12N2O B13053312 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine

Cat. No.: B13053312
M. Wt: 164.20 g/mol
InChI Key: GPHZQFGGYJQSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one with dimethyl sulfate in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine is unique due to its specific structural configuration and the presence of dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1,1-dimethyl-3H-furo[3,4-c]pyridin-6-amine

InChI

InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

GPHZQFGGYJQSML-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.